7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
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Overview
Description
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is a complex organic compound that features a benzodiazepine core structure with a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable benzodiazepine precursor with a boronic acid or boronate ester under conditions that facilitate the formation of the boronic ester linkage .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The benzodiazepine core can be reduced under suitable conditions.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Typical conditions involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions can yield a wide variety of biaryl compounds, while oxidation reactions can produce boronic acids .
Scientific Research Applications
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug design and development, particularly for its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and polymers due to its unique structural features.
Mechanism of Action
The mechanism of action of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with specific molecular targets and pathways. The benzodiazepine core can bind to receptors in the central nervous system, modulating neurotransmitter activity. The boronic ester group can participate in reversible covalent interactions with biological molecules, potentially affecting enzyme activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
- 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
What sets 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione apart from similar compounds is its unique combination of a benzodiazepine core and a boronic ester group. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C15H19BN2O4 |
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Molecular Weight |
302.14 g/mol |
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C15H19BN2O4/c1-14(2)15(3,4)22-16(21-14)9-5-6-11-10(7-9)13(20)17-8-12(19)18-11/h5-7H,8H2,1-4H3,(H,17,20)(H,18,19) |
InChI Key |
BMTMEPNLSFTGSO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)CNC3=O |
Origin of Product |
United States |
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